![molecular formula C18H19ClN2O2 B2761474 N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 866132-01-6](/img/structure/B2761474.png)
N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Overview
Description
N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a small molecule that has been extensively studied for its potential use in scientific research. This molecule has shown promising results in various studies, and its potential applications in the field of biochemistry and pharmacology have been widely discussed.
Scientific Research Applications
Synthesis and Ligand Binding Applications
- Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies highlight the compound's potential application in targeting Ca2+-activated K+ channels, with implications for neuropharmacology and the treatment of disorders related to ion channel dysfunction (Graulich et al., 2006).
Pro-drug Synthesis for Targeted Drug Release
- Research into bioreductively activated pro-drug systems has led to the synthesis of substituted isoquinolin-1-ones, offering a strategy for the selective release of therapeutic drugs in hypoxic solid tumors. This suggests a potential application of the compound in designing pro-drugs to improve cancer treatment outcomes (Berry et al., 1997).
Neuropharmacology and Receptor Studies
- N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a compound structurally related to the chemical , has been identified as a novel sigma-2 receptor probe. This highlights its application in studying sigma-2 receptors, with potential implications for understanding various psychiatric and neurological disorders (Xu et al., 2005).
Cardiac Effects and Pharmacology
- A study on N-(4-methoxybenzyl)-isoquinolinium chloride, a compound with a similar structure, showed it to have positive inotropic and chronotropic effects on the heart. This research underscores the potential of related compounds in developing new treatments for heart conditions (Dipalma, 1955).
Synthetic Organic Chemistry and Medicinal Chemistry Applications
- The versatility of the compound is also evident in synthetic organic chemistry, where derivatives have been used in the synthesis of complex molecules, demonstrating its utility in the development of new synthetic methodologies and medicinal compounds (Huang & Bolm, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withEphrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Biochemical Pathways
Given its potential interaction with ephrin type-b receptor 4, it may influence pathways related tocell migration, adhesion, and differentiation .
Result of Action
Based on its potential target, it may influence cell behavior, including migration, adhesion, and differentiation .
properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-7-6-13(10-16(17)19)11-20-18(22)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMNHNQBSJRCFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3=CC=CC=C3C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325841 | |
Record name | N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methoxybenzyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |
CAS RN |
866132-01-6 | |
Record name | N-[(3-chloro-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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